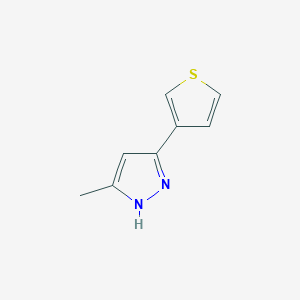

5-methyl-3-(3-thienyl)-1H-pyrazole

CAS No.: 3196-01-8

Cat. No.: VC4249418

Molecular Formula: C8H8N2S

Molecular Weight: 164.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3196-01-8 |

|---|---|

| Molecular Formula | C8H8N2S |

| Molecular Weight | 164.23 |

| IUPAC Name | 5-methyl-3-thiophen-3-yl-1H-pyrazole |

| Standard InChI | InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |

| Standard InChI Key | CCQFACBCHAPXJS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)C2=CSC=C2 |

Introduction

Structural and Molecular Characteristics

5-Methyl-3-(3-thienyl)-1H-pyrazole (C₈H₈N₂S) belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The molecule’s tautomeric 1H-form stabilizes via intramolecular hydrogen bonding, while the thienyl group enhances electron delocalization, influencing reactivity . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂S | |

| Molecular Weight | 164.23 g/mol | |

| SMILES | CC1=CC(=NN1)C2=CSC=C2 | |

| Melting Point | 173–175°C |

The crystal structure remains unreported, but analogous pyrazole-thiophene hybrids exhibit planar geometries with π-π stacking interactions .

Synthetic Methodologies

Multicomponent Reaction in Aqueous Media

A scalable one-pot synthesis involves reacting enaminones, hydrazine dihydrochloride, and ammonium acetate in water. For example:

-

Procedure: A mixture of 5-methyl-1H-pyrazol-3-amine (10 mmol), thiophene-2-carbaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in water, refluxed for 1 hour, yields 66% product .

-

Advantages: Eco-friendly (water solvent), short reaction time, and high atom economy.

Alternative Routes

-

Cyclocondensation: Hydrazines react with α,β-unsaturated ketones under microwave irradiation, though yields are lower (~50%) .

-

Metal-Catalyzed Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling modifies thiophene substituents but requires stringent anhydrous conditions .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound decomposes at 173–175°C, consistent with pyrazole derivatives bearing electron-rich substituents .

Spectroscopic Data

Biological and Industrial Applications

Material Science Applications

Thiophene-pyrazole conjugates serve as ligands in luminescent metal complexes (e.g., Ru(II) polypyridyls) for OLEDs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume